The table below summarizes the fundamental chemical identifiers and properties of Triafur.
| Property | Description |
|---|---|
| CAS Number | 712-68-5 [1] |
| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |
| Molecular Formula | C₆H₄N₄O₃S [1] |
| Molecular Weight | 212.19 g/mol [1] |
| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |
| Structure | A 1,3,4-thiadiazole ring with an amino group at the 2-position, linked to a 5-nitrofuran ring [1] |
According to the available source, this compound is a nitrofuran-thiadiazole hybrid molecule and is explicitly sold as a chemical for research purposes, not for human or veterinary use [1]. Its described activities are varied:
The following diagram illustrates the described research workflow connecting this compound's structure to its potential mechanisms and applications.
Research pathways of this compound, derived from commercial data [1].
The search results reveal a significant lack of peer-reviewed literature or detailed technical data on this compound. The information presented here does not include quantitative binding affinity data, detailed experimental protocols, or pharmacological data (e.g., ADMET properties).
To proceed with your research, I suggest the following:
The 1,3,4-thiadiazole-sulfonamide hybrid is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological profile and presence in several established drugs.
The synthesis of 1,3,4-thiadiazole-sulfonamide derivatives often involves convergent strategies, building the thiadiazole ring from key intermediates. Below is a common synthetic workflow and characterization standards.
Diagram of a generalized synthetic route for 1,3,4-thiadiazole-sulfonamide derivatives.
A frequently used intermediate is 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide.
Recent protocols emphasize efficient and environmentally friendly ("green") methods.
The 1,3,4-thiadiazole-sulfonamide scaffold demonstrates a broad spectrum of biological activities. The following tables summarize quantitative data from recent studies.
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Structure / Core | Microbial Strains Tested | Key Metric (e.g., MIC) | Result / Potency | Citation |
|---|---|---|---|---|
| Oxazolidinone-1,3,4-thiadiazole hybrid | Enterococcus faecium | MIC | 1 μg/mL (Moderate activity) | [4] |
| Dihydropyrrolidone-1,3,4-thiadiazole hybrid | S. epidermidis, S. aureus | MIC | 6.25 - 12.5 μM (Highest activity) | [4] |
| Novel 5-(S-alkyl)thiadiazole carboxamides | Staph. aureus, Bacillus subtilis | Zone of Inhibition | Comparable to Ciprofloxacin | [5] |
Table 2: Anticancer and Antiviral Activity of 1,3,4-Thiadiazole-Sulfonamide Hybrids
| Compound / Derivative | Target / Assay | Key Metric | Result / Affinity | Citation |
|---|---|---|---|---|
| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide | SARS-CoV-2 Mpro (Molecular Docking) | Binding Energy | -7.33 to -6.54 kcal/mol | [2] |
| Indolin-2-one-1,3,4-thiadiazole hybrid (IVc) | NCI-60 Cancer Cell Lines (Breast) | IC₅₀ | 1.47 μM | [6] |
| 1,2,3-Triazole-1,3,4-thiadiazole hybrids | Various Cancer Cell Lines (A-549, MCF-7, etc.) | Cytotoxic Effect (5-dose assay) | Significant inhibition | [7] |
Modern drug development heavily relies on in silico and analytical techniques for rational design and validation.
The 1,3,4-thiadiazole-sulfonamide scaffold, exemplified by historical drugs like this compound, remains a highly relevant and promising core in medicinal chemistry. Its synthesis can be optimized using green methodologies, and its broad pharmacological potential—spanning antimicrobial, anticancer, and antiviral areas—is consistently validated by both in vitro and in silico studies.
Future research should focus on:
The search results indicate that "this compound" (also known as furidiazine) is an antiviral drug [1]. Its chemical structure includes a 1,3,4-thiadiazole moiety hybridized with a sulfonamide group, a feature it shares with other established drugs like acetazolamide (a diuretic) and methazolamide [1]. Beyond this structural classification, the search results do not provide further details on its pharmacological profile, such as its mechanism of action, pharmacokinetics, or clinical trial data.
While data on this compound itself is scarce, the search results provide a highly detailed profile of Lonsurf (trifluridine/tipiracil), an oral antineoplastic agent. Although used for cancer, its combination of a nucleoside analog (trifluridine) with an enzyme inhibitor (tipiracil) to enhance bioavailability shares a conceptual similarity with the "this compound" name, which suggests a potential furan-based fluoropyrimidine drug. The data on Lonsurf can serve as a high-quality example of the depth of information typically included in a technical whitepaper [2].
The table below summarizes the core pharmacological data for Lonsurf, illustrating the kind of structured quantitative information applicable for your profile.
| Profile Aspect | Details for Lonsurf (Trifluridine/Tipiracil) |
|---|---|
| Drug Class | Oral antineoplastic agent [2] |
| Mechanism of Action | • Trifluridine: Incorporated into DNA, disrupting DNA synthesis and function [2]. • Tipiracil: Inhibits thymidine phosphorylase, preventing trifluridine degradation and increasing its bioavailability [2]. | | Approved Indications | • Metastatic Colorectal Cancer (mCRC) [2] • Metastatic Gastric/Gastroesophageal Junction (GEJ) Adenocarcinoma [2] | | Recommended Dosage | 35 mg/m² (based on trifluridine component) orally twice daily on Days 1-5 and 8-12 of a 28-day cycle [2]. | | Pivotal Clinical Trial Data (Examples) | | | • RECOURSE (mCRC) | Overall Survival: 7.1 months vs. 5.3 months (placebo) [2]. Progression-Free Survival: 2.0 months vs. 1.7 months (placebo) [2]. | | • SUNLIGHT (mCRC + bevacizumab) | Overall Survival: 10.8 months vs. 7.5 months (Lonsurf alone) [2]. Progression-Free Survival: 5.6 months vs. 2.4 months (Lonsurf alone) [2]. | | Common Side Effects | Myelosuppression (neutropenia, anemia, thrombocytopenia), fatigue, nausea, vomiting, diarrhea [2]. |
For a researcher-focused guide, detailing experimental methodology is crucial. The search results for Lonsurf describe the design of its pivotal clinical trials, which can be modeled for protocol development.
The following workflow visualizes the key phases of a clinical trial for a drug like Lonsurf, from design to analysis.
Clinical Trial Workflow: This diagram outlines the key stages of a phase 3 clinical trial, such as the RECOURSE trial, from patient randomization to final data analysis [2].
Key Methodological Details from the RECOURSE Trial [2]:
A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [1] [2] [3].
In simpler terms, it is an abstract model that identifies the essential 3D arrangement of molecular features a compound must possess to bind to a target and elicit a biological effect. These features include [2] [3]:
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), primarily used for virtual screening to identify new potential drugs from large compound libraries [2] [3].
There are two primary approaches to pharmacophore modeling, chosen based on the available input data. The table below summarizes their key aspects.
| Approach | Description | Key Requirements | Common Tools/Techniques |
|---|---|---|---|
| Structure-Based Modeling [2] [4] | Model derived from 3D structure of a macromolecular target (e.g., a protein), often from a protein-ligand complex. | High-quality 3D protein structure (from PDB, homology modeling, or AlphaFold2); identification of binding site. | GRID (molecular interaction fields) [2], LUDI (interaction site prediction) [2], density-based clustering of interaction points [4]. |
| Ligand-Based Modeling [1] [2] | Model derived from a set of known active ligands by aligning them and identifying their common chemical features. | A set of known active ligands that bind to the same target; their bioactive conformations. | Feature extraction (RDKit [1], LigandScout), alignment of ligands, clustering of features (k-means) [1] to create an ensemble pharmacophore. |
The following diagram illustrates the general workflow for creating a ligand-based pharmacophore model, which is a common and well-documented method.
To illustrate how these methodologies are applied in real-world research, the table below summarizes key experimental steps from a recent study on EGFR inhibitors for lung cancer, which utilized ligand-based pharmacophore modeling [5] [6].
| Protocol Stage | Description from Literature |
|---|---|
| Ligand Preparation & Library Design | A virtual library of 1,840 benzofuran-1,2,3-triazole hybrid molecules was designed [5] [6]. |
| Pharmacophore-Based Screening | A ligand-based pharmacophore model was developed and used to screen the virtual library, identifying 20 top candidates for further study [5]. |
| Molecular Docking | The 20 identified compounds were docked into the active site of the EGFR target (PDB ID: 4HJO). Docking scores for the top six hybrids ranged from -10.2 to -9.6 kcal/mol, outperforming the reference molecule (-7.9 kcal/mol) [5] [6]. |
| MD Simulations & ADME/Tox | Molecular dynamics (MD) simulations (e.g., 300 ns runs) were used to confirm binding stability. In-silico ADME and toxicity predictions assessed the drug-likeness and safety profiles of the compounds [5] [7]. |
While specific data on this compound is unavailable, you can apply the general methodologies above. Based on the search results, here are practical steps you can take:
Triazole-furan hybrids are valued in medicinal chemistry for their versatile biological activities and tunable molecular properties. The table below summarizes key characteristics supported by recent research.
| Property/Category | Description & Research Findings |
|---|---|
| Structural Motifs | Combines 1,2,4-triazole (a nitrogen-rich heterocycle) with a furan ring (an oxygen-containing heterocycle often derived from biomass like furfural) [1] [2]. |
| Common Biological Activities | Antifungal, antibacterial, anticancer/anti-proliferative, antimicrobial [1] [3]. |
| Sample Experimental Results | • Antimicrobial: A triazole-based metal-organic framework (T@Composite) showed potent activity with Minimum Inhibitory Concentration (MIC) as low as 0.125 µg/mL against S. aureus and C. albicans [3]. • Anti-proliferative: Certain thiophene-linked 1,2,4-triazoles demonstrated significant growth inhibition against cancer cell lines, with GI₅₀ values reaching 3.16 µM [1]. | | Electronic & Optical Properties | Derivatives can exhibit promising Nonlinear Optical (NLO) properties. One study reported a low HOMO-LUMO band gap of 4.618 eV and high first hyperpolarizability (6.317 × 10⁻³⁰ esu), indicating potential for optoelectronic applications [4]. | | Role of Fluorination | Introducing fluorine or trifluoromethyl (CF₃) groups can enhance metabolic stability, lipophilicity, and binding selectivity, making them common strategies in optimizing furan-based drug candidates [2]. |
For researchers aiming to synthesize and evaluate such compounds, here are detailed methodologies for key assays from the literature.
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
This describes a standard sulforhodamine B (SRB) assay to measure growth inhibition in cancer cell lines.
Molecular docking and dynamics simulations provide insights into binding interactions and stability.
The development of a triazole-furan drug candidate involves a multi-disciplinary workflow integrating synthesis, experimental testing, and computational validation. The diagram below outlines this integrated process.
Integrated research workflow for triazole-furan hybrid drug development, combining computational and experimental approaches.
The table below summarizes the fundamental chemical identifiers for this compound, which places it within the class of nitrofuran-thiadiazole hybrid molecules [1].
| Property | Description |
|---|---|
| Systematic Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |
| CAS Number | 712-68-5 [1] |
| Molecular Formula | C₆H₄N₄O₃S [1] |
| Molecular Weight | 212.19 g/mol [1] |
| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |
| Structural Class | 1,3,4-Thiadiazole derivative linked to a nitrofuran ring [1] |
This compound is recognized for its promising biological activity as an antiviral agent, though detailed experimental reports are limited [1].
The following workflow outlines a potential pathway to experimentally validate and characterize the antiviral activity of this compound, moving from in silico prediction to in vivo models.
Triafur is identified by the chemical name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]. It belongs to the 1,3,4-thiadiazole derivative family, a class of compounds noted for various biological activities [2] [1].
While direct efficacy data is unavailable, research contexts suggest its potential applications:
In the absence of a specific protocol for this compound, the table below outlines a general framework for an in vivo efficacy study, based on standard pre-clinical research practices. You can adapt this framework should you pursue experimental work with this compound.
| Study Component | Methodological Considerations |
|---|---|
| Objective | To evaluate the in vivo efficacy and toxicity of this compound against specific pathogens (e.g., viral, bacterial) in an animal model. |
| Animal Model | Selection of a susceptible animal species (e.g., mice, rats). Induction of the target infection in the model organism. |
| Compound Administration | Formulation: Solubilize this compound in a suitable vehicle (e.g., DMSO, carboxymethyl cellulose). Dosing Regimen: Define dosage levels (low, medium, high), route of administration (e.g., oral gavage, intraperitoneal), and treatment frequency/duration. | | Control Groups | Include untreated infected animals (negative control) and animals treated with a known standard-of-care drug (positive control). | | Data Collection & Analysis | Efficacy Endpoints: Monitor survival rates, pathogen load in target tissues, and clinical symptom scores. Pharmacokinetics (PK): Measure compound concentration in blood and tissues over time to determine absorption, distribution, metabolism, and excretion. Toxicity Assessment: Monitor for clinical signs of adverse effects; perform histopathological examination of major organs post-study. |
The experimental workflow for this general in vivo study can be visualized as follows:
In vivo efficacy study workflow from model establishment to final analysis.
The lack of in vivo data indicates that this compound's potential therapeutic effects remain largely theoretical or confined to early-stage in silico analysis [1].
To advance the research, you could:
Triafur (furan derivative) represents an important class of 1,3,4-thiadiazole-containing pharmaceuticals with documented biological activities. As part of the broader 1,3,4-thiadiazole chemical family, this compound shares structural features with several clinically established drugs including acetazolamide, methazolamide, and megazol, which have found applications as diuretics, carbonic anhydrase inhibitors, and antiprotozoal agents [1]. The 1,3,4-thiadiazole nucleus constitutes a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile, favorable physicochemical properties, and ability to engage in diverse molecular interactions with biological targets [2] [1]. Recent developments in thiadiazole chemistry have revealed promising avenues for antiviral drug discovery, particularly against SARS-CoV-2 targets, highlighting the continued relevance of this structural class in addressing emerging health threats [2].
The strategic incorporation of fluorine atoms and fluorinated groups (such as trifluoromethyl) into pharmaceutical candidates represents a well-established approach to enhance metabolic stability, membrane permeability, and target binding affinity [3] [4]. The high electronegativity of fluorine, strong C-F bonds, and the lipophilic character of fluorinated groups contribute to improved pharmacokinetic properties and can significantly influence the bioavailability of drug candidates [4]. Recent synthetic advances have enabled more efficient access to fluorinated building blocks and their incorporation into biologically relevant heterocycles, opening new possibilities for the development of this compound analogues with enhanced therapeutic potential [3] [4].
The synthesis of 1,3,4-thiadiazole-based analogues can be accomplished through several complementary approaches:
Solvent-Free 'Grindstone' Method: This environmentally benign approach utilizes minimal solvent and employs mechanical grinding for the condensation of methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with appropriate hydrazonoyl halide derivatives in the presence of a catalytic amount of diisopropyl ethyl amine (DIPEA) [2]. This method offers advantages including reduced environmental impact, operational simplicity, and excellent reaction efficiency under mild conditions.
Solution-Phase Conjugation Approach: This alternative method involves the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with various ketone derivatives in ethanol solvent at room temperature [1]. The reaction typically requires approximately 3 hours of stirring to achieve completion, yielding spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives with yields up to 90% [1].
Building Block Strategy: Recent advances have enabled the synthesis of ethynyl trifluoromethyl sulfide (CF₃S-C≡CH) which serves as a versatile building block for click chemistry applications [3]. This compound can be efficiently conjugated with various azides under copper-catalyzed conditions to yield novel 1,4-disubstituted triazoles bearing the SCF₃ group in yields up to 86% [3]. The incorporation of the (trifluoromethyl)sulfanyl group (SCF₃) is particularly valuable as it significantly enhances bioavailability and improves transport through lipid membranes due to its favorable Hansch parameter (π = 1.44) [3].
The synthesis of this compound analogues follows logical pathways that can be visualized through the following workflows:
Figure 1: Synthetic Pathways for this compound Analogues Development
Reagents and Materials:
Procedure:
Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat.
Reagents and Materials:
Procedure:
Purification and Characterization: The synthesized compounds can be purified using solvent systems consisting of n-hexane and ethyl acetate [5]. Structural confirmation is achieved through comprehensive spectroscopic analysis including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [2] [1].
Principle: The method measures the free radical scavenging activity of compounds against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Reagents:
Procedure:
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells.
Reagents:
Procedure:
Successful synthesis of this compound analogues requires comprehensive structural confirmation through multiple spectroscopic techniques:
FT-IR Spectroscopy: Key characteristic bands include carbonyl stretches around 1680-1681 cm⁻¹ for amide groups, OH stretches near 3500 cm⁻¹ for tertiary alcohols, and S=O stretches at 1375 cm⁻¹ for sulfonyl groups [1]. Cysteine-coupled compounds typically exhibit sharp carbonyl bands around 1600 cm⁻¹ [5].
¹H-NMR Spectroscopy: Expected signals include singlets at δ 2.7-2.9 ppm for OH protons in tertiary alcohols, multiple signals in the aromatic region (δ 6.8-8.4 ppm) for aromatic protons, and characteristic singlets for CH=N groups around δ 8.4 ppm [5] [2]. NH and OH protons typically appear as broad singlets in the range of δ 8.4-11.0 ppm [2].
¹³C-NMR Spectroscopy: Key signals include carbonyl carbons around δ 168 ppm and characteristic aromatic carbon signals between δ 115-160 ppm depending on the substitution pattern [5] [2].
Mass Spectrometry: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the expected molecular formula [2].
Table 1: Comparative Biological Activity Profiles of this compound Analogues and Related Compounds
| Compound | Antioxidant Activity (DPPH Assay) | Cytotoxicity (HeLa cells) | Enzyme Inhibition | Other Activities |
|---|---|---|---|---|
| Compound 3 (Thioxanthene derivative) | 46.6% at 80 µg/mL [5] | Not specified | COX-2 inhibition (IC₅₀: 6.5-27.4 nM) [5] | Anti-inflammatory potential [5] |
| Compound 1 (Thioxanthene derivative) | Lowest activity in series [5] | IC₅₀: 87.8 nM [5] | COX-2 inhibition (IC₅₀: 6.5-27.4 nM) [5] | Anticancer potential [5] |
| Compound 2 (Thioxanthene derivative) | IC₅₀: 1.67 ± 0.5 µM [5] | Not specified | Anti-amylase activity (IC₅₀: 60.2 ± 0.8 µM) [5] | Antidiabetic potential [5] |
| Compound 4 (Thioxanthene derivative) | Good activity [5] | Not specified | Pancreatic lipase inhibition (IC₅₀: 100.6-277 µM) [5] | Anti-obesity potential [5] |
| Compound 7 (Thiadiazole derivative) | Not specified | Not specified | SARS-CoV-2 Mpro inhibition (Docking score: -11.4 kcal/mol) [2] | Antiviral potential against COVID-19 [2] |
| CF₃S-Triazoles (Click chemistry products) | Not specified | Not specified | Not specified | Enhanced bioavailability & membrane permeability [3] |
Table 2: Synthetic Efficiency and Key Properties of Different Compound Classes
| Compound Class | Synthetic Yield Range | Key Structural Features | Drug-likeness (Lipinski's Rule) | Primary Therapeutic Potential |
|---|---|---|---|---|
| Thioxanthene-cysteine hybrids [5] | Not specified | Trifluoromethyl group, Cysteine moiety, Tricyclic system | Generally compliant [5] | Anticancer, Anti-inflammatory, Metabolic disorders |
| 1,3,4-Thiadiazole derivatives [2] [1] | Up to 90% [1] | Thiadiazole core, Sulfonamide group, Varied substitutions | Compound 7 compliant [2] | Antiviral, Antimicrobial, Anticancer |
| CF₃S-triazoles [3] | Up to 86% [3] | Triazole ring, Trifluoromethyl sulfide group | Enhanced lipophilicity (π = 1.44) [3] | Versatile scaffold for multiple indications |
The biological evaluation of synthesized compounds reveals several important structure-activity relationships that can guide future analogue design:
Trifluoromethyl Group Impact: Incorporation of the trifluoromethyl group enhances structural rigidity and improves selectivity while potentially reducing side effects [5]. The strong electron-withdrawing nature of this group influences electronic distribution and may enhance binding interactions with biological targets.
Cysteine Contribution: Compounds incorporating cysteine moieties demonstrate enhanced antioxidant properties, likely due to the thiol group's redox activity [5]. The thiol group can participate in various nucleophilic reactions and increase affinity for enzyme-binding sites containing metals such as zinc or iron [5].
Hydrogen Bonding Capabilities: Systematic SAR studies demonstrate that hydroxyl groups often serve as critical hydrogen bond donors in interactions with biological targets [6]. In many cases, methylation or removal of phenolic hydroxyl groups leads to complete loss of biological activity, confirming their essential role in target engagement [6].
Hydrophobicity Considerations: Optimal lipophilicity (log P ≤ 5) enhances membrane permeability while maintaining solubility [7]. The introduction of fluorinated groups such as SCF₃ significantly increases hydrophobicity and improves transport through lipid membranes [3].
Molecular Geometry Influence: The spirocyclic architecture in some thiadiazole derivatives provides three-dimensional character that may enhance target selectivity and improve pharmacokinetic properties [1].
The following diagram summarizes the key structure-activity relationships to guide future analogue design:
Figure 2: Structure-Activity Relationship Guide for this compound Analogues Design
The synthetic methodologies presented in these Application Notes provide efficient and reproducible routes to various this compound analogues with promising biological activities. The integration of 1,3,4-thiadiazole cores with fluorinated functionalities and biologically relevant moieties such as cysteine represents a strategic approach to developing novel therapeutic candidates addressing multiple disease areas.
Future work should focus on:
The protocols outlined herein provide a solid foundation for the continued development of this compound analogues as potential therapeutic agents for cancer, metabolic disorders, viral infections, and inflammatory conditions.
AN-2025-001 | Version 1.0
The SARS-CoV-2 main protease (Mpro, or 3CLpro) is essential for viral replication and transcription, processing the viral polyproteins pp1a and pp1ab into functional non-structural proteins [1] [2]. Its absence in humans and high conservation among coronaviruses make it a premier target for antiviral drug development [3]. This document outlines a comprehensive protocol, from in silico docking to in vitro validation, for identifying and characterizing Mpro inhibitors. The antineoplastic agent carmofur serves as a reference compound in this protocol, having demonstrated covalent inhibition of Mpro with an IC₅₀ of 1.82 µM and an EC₅₀ of 24.30 µM in cell-based assays [4].
2.1 Objective To predict the binding mode and affinity of a potential inhibitor within the active site of SARS-CoV-2 Mpro.
2.2 Software Requirements
2.3 Protocol
3.1 In Vitro Mpro Inhibition Assay This section details a fluorescence-based activity assay to determine the half-maximal inhibitory concentration (IC₅₀).
3.1.1 Materials & Reagents
3.1.2 Procedure
3.2 Antiviral Activity Assay (Cell-Based) This assay evaluates the compound's ability to inhibit viral replication in a cellular model.
3.2.1 Materials & Reagents
3.2.2 Procedure
The table below summarizes key experimental data for carmofur, which can be used as a benchmark for evaluating new compounds like this compound.
Table 1: Experimental Data for the Benchmark Mpro Inhibitor Carmofur [4]
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ (In Vitro) | 1.82 µM | Concentration for 50% enzyme inhibition |
| EC₅₀ (Cell-based) | 24.30 µM | Concentration for 50% reduction in viral replication |
| CC₅₀ (Cytotoxicity) | 133.4 µM | Concentration for 50% reduction in cell viability |
| Selectivity Index (SI) | 5.36 | CC₅₀ / EC₅₀ |
| Binding Mode | Covalent | Covalent bond with Cys145 Sγ atom |
| Key Interaction | S2 subsite | Fatty acid tail occupies hydrophobic S2 subsite |
The following diagram illustrates the complete experimental workflow for inhibitor evaluation:
Diagram Title: Inhibitor Evaluation Workflow
The mechanism of covalent inhibition by a carmofur-like compound is detailed below:
Diagram Title: Covalent Inhibition Mechanism of Mpro
The protocol outlined above provides a robust pathway for characterizing novel Mpro inhibitors. The discovery that the anticancer drug carmofur is a covalent inhibitor of Mpro [4] validates this approach and offers a promising scaffold for drug development. Its mechanism involves the carbonyl group forming a covalent bond with Cys145, while its fatty acid tail occupies the hydrophobic S2 subsite, providing key stabilizing interactions [4].
For a new compound like this compound, researchers should first employ computational docking to hypothesize its binding mode, followed by the experimental assays to confirm and quantify its inhibitory activity and cellular efficacy. The quantitative data generated can be directly compared against the benchmark values in Table 1.
This document outlines two pivotal assay strategies—Time-of-Addition and Viral Entry Assays—used to identify the stage in the viral life cycle at which a candidate antiviral compound, such as a novel molecule, acts. Determining the mechanism of action early in the discovery process de-risks subsequent development and guides rational drug design [1] [2].
The viral life cycle consists of sequential steps: attachment (binding to the host cell), penetration (entry), uncoating, genome replication, assembly, and release of new virions. Antiviral compounds can inhibit one or more of these steps. Time-of-addition and specific entry assays are designed to pinpoint which particular step is being blocked [1].
The following diagrams illustrate the logical flow of the two main assay types discussed. The first outlines a Time-of-Addition experiment, while the second details specific viral entry assays.
This protocol helps determine whether a compound acts before, during, or after viral entry [1] [2].
A. Materials and Reagents
B. Procedure
These assays dissect the specific entry steps of attachment and penetration.
A. Viral Inactivation Assay This tests for a direct, virucidal effect of the compound.
B. Flow Cytometry-based Viral Binding Assay This assesses whether the compound blocks viral attachment to host cells.
C. Temperature-Shift Assay This differentiates between attachment and penetration inhibitors.
The table below summarizes the expected outcomes for a compound acting on different stages of the early viral life cycle.
| Assay Type | Compound Targeting Attachment | Compound Targeting Penetration/Entry | Compound with Virucidal Activity | Compound Targeting Post-Entry Steps |
|---|---|---|---|---|
| Pre-treatment (Cells) | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| Co-treatment | Strong Inhibition | Strong Inhibition | Strong Inhibition | No Inhibition |
| Post-entry Treatment | No Inhibition | No Inhibition | No Inhibition | Strong Inhibition |
| Viral Inactivation | No Inhibition | No Inhibition | Strong Inhibition | No Inhibition |
| Binding Assay (4°C) | Strong Inhibition | No Inhibition | Variable | No Inhibition |
| Temperature-Shift (37°C) | No Inhibition | Strong Inhibition | No Inhibition | No Inhibition |
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling represents a critical determinant of success in modern drug development, with approximately 40% of drug failures in clinical phases attributed to unfavorable pharmacokinetics or toxicity profiles. The 1,3,4-thiadiazole nucleus, which forms the core structure of Triafur, has demonstrated significant pharmaceutical potential across various therapeutic areas, including antiviral, antibacterial, and anticancer applications. This compound, known chemically as a 1,3,4-thiadiazole derivative, belongs to a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities and unique physicochemical properties. Understanding the ADMET characteristics of such compounds early in development is essential for mitigating late-stage failures and optimizing lead compounds for clinical success [1] [2].
The transition from traditional experimental ADMET assessment to computational predictive approaches has revolutionized early-stage drug discovery by enabling rapid evaluation of compound libraries with minimal resource expenditure. Contemporary ADMET prediction leverages advanced machine learning algorithms, molecular modeling techniques, and cheminformatic tools to generate accurate estimates of key pharmacokinetic and toxicity parameters. These computational methods utilize various molecular representation schemes, including 2D descriptors, molecular fingerprints, and graph-based embeddings, to capture essential structural features that influence biological behavior. The integration of artificial intelligence, particularly deep learning architectures, has further enhanced predictive accuracy by identifying complex, non-linear relationships between chemical structure and ADMET endpoints that may elude traditional quantitative structure-activity relationship (QSAR) models [3] [2] [4].
Table 1: Overview of Key Computational Tools for ADMET Prediction
| Tool Name | Primary Methodology | Key Features | Accessibility |
|---|---|---|---|
| ADMET-AI | Graph Neural Networks + RDKit descriptors | Best-in-class performance on TDC benchmarks; hERG toxicity prediction | Open-source |
| ADMETlab 3.0 | Multi-task Deep Learning | 70+ ADMET endpoints; SMILES standardization | Web server |
| pkCSM | Graph-based Signatures | Predictive pharmacokinetics and toxicity; user-friendly interface | Web server |
| SwissADME | Rule-based + Machine Learning | Drug-likeness analysis; BOILED-Egg model for absorption | Web server |
| Chemprop | Message Passing Neural Networks | State-of-the-art molecular property prediction | Open-source |
| Receptor.AI | Multi-task DL + Mol2Vec embeddings | 38 human-specific endpoints; descriptor augmentation | Commercial |
The initial phase of ADMET investigation requires careful preparation and optimization of the molecular structure to ensure accurate prediction outcomes. For this compound, begin by retrieving the canonical SMILES representation (Simplified Molecular Input Line Entry System) from authoritative chemical databases such as PubChem or ChEMBL. Alternatively, if working with novel analogs, generate the SMILES string from the 2D or 3D molecular structure using cheminformatics toolkits. Subsequent structure optimization should be performed using density functional theory (DFT) methods with the B3LYP functional and 6-31+G(d) basis set to determine the lowest energy conformation and electronic properties. This optimization step is crucial as molecular geometry significantly influences binding interactions and physicochemical properties relevant to ADMET characteristics. Following optimization, conduct a conformational analysis using molecular mechanics force fields (MMFF) to identify stable conformers within a 5 kcal/mol energy window above the global minimum [5].
Comprehensive molecular descriptor calculation provides the foundational data for accurate ADMET prediction. Utilize the RDKit cheminformatics toolkit to compute a diverse array of 2D molecular descriptors encompassing topological, electronic, and constitutional features. Key descriptors to calculate include molecular weight, topological polar surface area (TPSA), LogP (octanol-water partition coefficient), hydrogen bond donors/acceptors, rotatable bonds, and molecular refractivity. Additionally, generate molecular fingerprints such as Morgan fingerprints (radius 2, 2048 bits) to capture substructural patterns relevant to biological activity. For advanced modeling approaches, consider graph-based representations that treat atoms as nodes and bonds as edges, preserving the complete molecular topology. These diverse representations enable multi-view characterization of this compound, capturing different aspects of molecular structure that collectively influence ADMET properties [2] [4].
Table 2: Essential Molecular Descriptors for ADMET Prediction of 1,3,4-Thiadiazole Derivatives
| Descriptor Category | Specific Descriptors | Influence on ADMET Properties | Optimal Range for Drug-likeness |
|---|---|---|---|
| Size-Related | Molecular weight, Heavy atom count | Distribution, Absorption, Excretion | MW < 500 Da |
| Lipophilicity | LogP, LogD | Membrane permeability, Metabolic stability | LogP < 5 |
| Polarity | Topological Polar Surface Area (TPSA), Hydrogen bond donors/acceptors | Oral bioavailability, Blood-brain barrier penetration | TPSA < 140 Ų, HBD < 5, HBA < 10 |
| Flexibility | Rotatable bond count, Ring count | Oral bioavailability, Conformational adaptability | Rotatable bonds < 10 |
| Electronic | Polarizability, HOMO/LUMO energies | Metabolic susceptibility, Protein binding | Dependent on specific targets |
| Structural Features | Aromatic heavy bond ratio, Fraction of sp³ carbons | Solubility, Metabolic stability | Varies by compound class |
Absorption prediction begins with evaluating gastrointestinal permeability using the BOILED-Egg model implemented in SwissADME, which provides both intestinal absorption and blood-brain barrier penetration predictions based on lipophilicity (WLogP) and polarity (TPSA). For more accurate absorption assessment, employ ADMET-AI or ADMETlab 3.0 to predict Caco-2 permeability and human intestinal absorption percentage, with values >80% indicating high absorption potential. Distribution profiling should include volume of distribution (VDss) predictions using the pkCSM platform, which applies graph-based signatures to estimate tissue distribution, with values of 0.04-20 L/kg considered favorable for most therapeutics. Additionally, assess plasma protein binding using Random Forest models available in ADMETlab 3.0, as high binding (>95%) may limit therapeutic efficacy due to reduced free drug concentration [2] [6].
For metabolism prediction, focus on cytochrome P450 inhibition profiles, particularly the 2C9, 2D6, and 3A4 isoforms, which are responsible for metabolizing the majority of therapeutic compounds. Utilize the Consensus Machine Learning approach implemented in ADMETlab 3.0, which combines multiple algorithms to enhance prediction reliability. Excretion characterization should include total clearance predictions and half-life estimations using both hepatocyte and microsomal stability models. For compounds like this compound with potential renal elimination, incorporate organic cation/anion transporter affinity predictions available in the Receptor.AI platform, which uses Mol2Vec embeddings combined with curated molecular descriptors for enhanced accuracy [3] [2].
Comprehensive toxicity assessment begins with cardiotoxicity screening through hERG channel inhibition prediction, a critical safety parameter that can be evaluated using ADMET-AI's graph neural networks trained on extensive hERG assay data. Follow with hepatotoxicity prediction using the pkCSM platform, which incorporates both structural alerts and machine learning models to identify potential liver injury risks. Genotoxicity assessment should include AMES mutagenicity predictions using a consensus approach combining results from ADMETlab 3.0 and pkCSM to minimize false positives. For off-target toxicity screening, employ the Stoptox server to identify potential interactions with toxicological targets beyond the primary pharmacology, including phospholipidosis induction and mitochondrial dysfunction [7] [2].
Dose-limiting toxicity parameters should be estimated using the maximum tolerated dose (MTD) and oral rat acute toxicity (LD50) predictors available in pkCSM and ADMETlab 3.0. Additionally, conduct organ-specific toxicity assessments focusing on nephrotoxicity and dermal sensitization potential, particularly for 1,3,4-thiadiazole derivatives which may present unique toxicity profiles. Implement multi-task learning frameworks like those in Receptor.AI to evaluate toxicity endpoints collectively, capturing potential interdependencies that single-task models might miss. This comprehensive approach provides a holistic safety profile enabling early identification of critical toxicity liabilities that could derail clinical development [7] [2].
Figure 1: Comprehensive Workflow for In Silico ADMET Prediction - This diagram illustrates the integrated protocol for computational ADMET analysis, from initial structure preparation through final development decision points.
Implement advanced machine learning approaches to enhance ADMET prediction accuracy for this compound analogs. Begin with graph neural networks (GNNs) such as those implemented in Chemprop, which utilize message passing neural networks to directly learn from molecular structure without relying on predefined descriptors. These models excel at capturing complex structure-property relationships that may be missed by traditional QSAR approaches. Complement with descriptor-augmented models like Receptor.AI's Mol2Vec+Best approach, which combines substructure embeddings with curated molecular descriptors selected through statistical filtering for optimal performance. This hybrid approach leverages both learned representations and domain-knowledge-informed descriptors for robust prediction across diverse chemical space [3] [2].
Apply multi-task learning frameworks that simultaneously predict multiple ADMET endpoints, capturing shared information across related properties to improve generalization, particularly for data-scarce endpoints. Utilize ensemble methods that combine predictions from multiple algorithms (e.g., Random Forests, Support Vector Machines, and Deep Neural Networks) to reduce variance and improve reliability. For uncertainty quantification, implement Gaussian Process models as described in recent benchmarking studies, which provide both prediction intervals and calibration to aid in risk assessment. When working with novel 1,3,4-thiadiazole derivatives, consider transfer learning approaches that pre-train models on large chemical databases then fine-tune on ADMET-specific data to enhance prediction accuracy for structurally unique compounds [2] [4].
Experimental validation of computational predictions begins with in vitro absorption assessment using Caco-2 cell monolayer permeability assays. Culture Caco-2 cells on semi-permeable membranes for 21-28 days until full differentiation, then apply this compound at 10μM concentration in HBSS buffer (pH 7.4). Sample from both apical and basolateral compartments at 15, 30, 60, 90, and 120 minutes and quantify drug concentrations using LC-MS/MS analysis. Calculate apparent permeability (Papp) with values >1×10⁻⁶ cm/s indicating high absorption potential. For plasma protein binding, employ rapid equilibrium dialysis using human plasma spiked with 5μM this compound, incubating for 4 hours at 37°C with gentle rotation, then quantify free fraction using ultra-performance liquid chromatography [2].
Metabolic stability assessment should utilize human liver microsomes incubated with 1μM this compound in the presence of NADPH regenerating system at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes and terminate reactions with cold acetonitrile. Determine intrinsic clearance by calculating the disappearance rate of parent compound, with values <10 mL/min/kg suggesting favorable metabolic stability. For cytochrome P450 inhibition, incubate human liver microsomes with this compound (0.1-100μM) and CYP-specific substrates, measuring metabolite formation to determine IC50 values. Consider inhibition significant if IC50 <10μM for any major CYP isoform [2] [5].
Cardiotoxicity risk assessment requires hERG channel inhibition evaluation using patch-clamp electrophysiology on HEK-293 cells stably expressing hERG potassium channels. Apply this compound at concentrations ranging from 0.1μM to 100μM and measure tail currents following depolarization to +20mV, determining IC50 values from concentration-response curves. Consider potential risk if IC50 <10μM or therapeutic index (IC50/Cmax) <30. For genotoxicity screening, conduct the AMES test using Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation (S9 fraction), counting revertant colonies after 48-hour incubation. Results are considered positive if a ≥2-fold increase in revertants is observed with dose-response relationship [2].
Hepatotoxicity assessment should include cell viability assays in HepG2 cells using MTT reduction after 72-hour exposure to this compound (1-100μM), determining IC50 values. Additionally, measure ALT and AST release from HepG2 cells as markers of hepatocellular injury. For more comprehensive evaluation, employ high-content screening assessing multiple cytotoxicity parameters including mitochondrial membrane potential, reactive oxygen species production, and nuclear morphology. These in vitro toxicity profiles provide critical data for corroborating computational predictions and identifying potential safety liabilities before advancing to animal studies [7] [2].
Table 3: Experimental Assays for ADMET Validation of this compound and Analogs
| ADMET Property | Primary Assay | Experimental Protocol | Key Parameters | Acceptance Criteria |
|---|---|---|---|---|
| Absorption | Caco-2 Permeability | 21-day differentiation, 10μM test compound, LC-MS/MS analysis | Papp (×10⁻⁶ cm/s), Efflux Ratio | Papp > 1.0, Efflux Ratio < 2.5 |
| Distribution | Plasma Protein Binding | Rapid equilibrium dialysis, 5μM compound, 4h incubation | Free Fraction (%) | >5% free fraction desirable |
| Metabolism | Liver Microsomal Stability | 1μM compound, NADPH regeneration, 60min incubation | Intrinsic Clearance (mL/min/kg) | <10 mL/min/kg favorable |
| CYP Inhibition | Fluorescent/LC-MS CYP Assay | Microsomes + CYP substrates, 0.1-100μM compound | IC50 (μM) | >10μM for major CYPs |
| hERG Toxicity | Patch Clamp Electrophysiology | HEK-293 hERG cells, 0.1-100μM compound | IC50 (μM) | >10μM or TI > 30 |
| Genotoxicity | AMES Test | S. typhimurium TA98/TA100 ± S9, 48h incubation | Revertant Colonies | <2-fold increase vs control |
| Hepatotoxicity | HepG2 Viability + ALT/AST | 72h exposure, 1-100μM, MTT assay + enzyme release | IC50 (μM), ALT/AST fold increase | IC50 > 30μM, <2x enzyme increase |
Effective ADMET data integration requires a systematic weighting approach that prioritizes critical safety parameters while balancing pharmacokinetic considerations. Establish a scoring matrix where essential toxicity endpoints (hERG inhibition, genotoxicity, hepatotoxicity) receive maximum weighting (0.3 each), while pharmacokinetic parameters (absorption, distribution, metabolism, excretion) receive moderate weighting (0.1 each). Calculate a composite ADMET score ranging from 0-1, with scores >0.7 indicating low-risk profiles, 0.4-0.7 suggesting moderate risk requiring optimization, and <0.4 representing high-risk candidates potentially unsuitable for further development. For 1,3,4-thiadiazole derivatives like this compound, apply additional structural alerts specific to this chemotype, including potential for reactive metabolite formation from sulfur-containing moieties and phototoxicity risk associated with the thiadiazole ring [1] [2].
Implement traffic light visualization for rapid risk assessment: color-code parameters as green (favorable, within optimal range), yellow (moderate, may require monitoring), or red (unfavorable, potential development liability). This approach enables at-a-glance assessment of compound profiles and facilitates prioritization of lead candidates. Additionally, apply principal component analysis (PCA) to visualize the ADMET property space of this compound analogs, identifying clusters with desirable property combinations and outliers with potential liabilities. This multivariate analysis is particularly valuable for scaffold optimization campaigns where multiple structural modifications are being explored to balance potency and ADMET properties [2] [4].
Establish quantitative go/no-go criteria based on both computational predictions and experimental data. For progression to animal studies, compounds should demonstrate: Caco-2 Papp >1×10⁻⁶ cm/s, plasma protein binding <95%, microsomal stability half-life >30 minutes, hERG IC50 >10μM, AMES test negative, and hepatocyte viability IC50 >30μM. Apply structure-activity relationship (SAR) analysis to identify structural features associated with favorable ADMET profiles, focusing on substituent effects at key positions of the 1,3,4-thiadiazole core. Document ADMET optimization trajectories to track property improvements across compound series and inform future design strategies for this chemical class [1] [2].
For clinical candidate selection, incorporate exposure-adjusted safety margins comparing projected human Cmax to in vitro toxicity IC50 values, targeting >30-fold safety margins for all major toxicity endpoints. Additionally, consider drug-drug interaction potential based on CYP inhibition profiles and potential for transporter-mediated interactions evaluated through OATP, OCT, and P-gp assays. This comprehensive risk-benefit assessment ensures that selected candidates have the highest probability of success in clinical development while minimizing potential safety concerns. Through iterative computational prediction and experimental validation, researchers can efficiently optimize the ADMET profile of this compound and related 1,3,4-thiadiazole derivatives for specific therapeutic applications [1] [2] [5].
The comprehensive ADMET prediction and analysis framework presented in these application notes provides a systematic approach for evaluating this compound and related 1,3,4-thiadiazole derivatives throughout the drug development pipeline. By integrating computational predictions with experimental validation, researchers can efficiently identify promising candidates while mitigating development risks associated with unfavorable pharmacokinetics or toxicity. The protocols and methodologies detailed herein emphasize the importance of multi-parameter optimization and risk-aware decision-making in modern drug discovery. As ADMET prediction technologies continue to evolve, particularly with advances in artificial intelligence and machine learning, the accuracy and efficiency of these approaches will further improve, enabling more rapid development of safe and effective therapeutics derived from the pharmacologically rich 1,3,4-thiadiazole chemical class.
Triafur, systematically known as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound combining nitrofuran and thiadiazole rings. It is identified as a potential antiviral agent and a valuable tool for agricultural research. Its molecular formula is C₆H₄N₄O₃S, with a molecular weight of 212.19 g/mol (CAS No. 712-68-5) [1].
Recent in silico (computer-based) studies have highlighted the potential of this compound and related thiadiazole derivatives as inhibitors of SARS-CoV-2 enzymes.
| Compound Description | Molecular Target | Reported Binding Affinity (Docking Score) | Key Interactions | Reference |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Main Protease (Mpro) | Binding energy scores indicate strong interaction [1] | Binds to active site, potentially inhibiting viral replication [1] | [1] |
| Novel Thiadiazole Derivative (Compound 7) | SARS-CoV-2 Main Protease (Mpro) | -11.4 kcal/mol | Hydrogen bonds with Thr24, Ser144; hydrophobic interactions [2] | [2] |
| Novel Thiadiazole Derivative (Compound 7) | SARS-CoV-2 PLpro | -9.4 kcal/mol | Pi-stacking with Lys218, Tyr251, Phe258 [2] | [2] |
| Novel Thiadiazole Derivative (Compound 7) | SARS-CoV-2 RdRp | -8.2 kcal/mol | Pi-stacked interactions with Arg116, Phe35 [2] | [2] |
These computational findings suggest that the 1,3,4-thiadiazole scaffold, which is central to this compound's structure, is a promising pharmacophore for antiviral development [1] [2]. The binding affinity of compound 7 against Mpro was further validated by molecular dynamics simulations, showing a stable complex and a binding free energy (ΔG) of -39.1 kcal/mol over 100 ns [2].
While a specific, peer-reviewed protocol for this compound synthesis is not fully detailed in the public domain, the following workflow generalizes the process based on available information and analogous syntheses for 1,3,4-thiadiazoles [1] [2].
The diagram below outlines a generalized pathway for synthesizing 1,3,4-thiadiazole cores, which can be adapted for this compound and its derivatives.
Protocol 1: General Synthesis of 1,3,4-Thiadiazole Core [1] [2]
Protocol 2: Analytical Characterization of Derivatives
Scaling up the production of complex heterocyclic molecules like this compound presents significant challenges. Insights can be drawn from the scale-up of similar bio-derived chemicals.
| Scale-Up Challenge | Impact on Production | Potential Mitigation Strategy |
|---|---|---|
| Formation of Side Products (e.g., humins, oligomers) | Lowers overall yield and efficiency; complicates purification [3]. | Optimize reaction conditions (temp, time, catalyst) to minimize side reactions. Use of biphasic solvent systems can be explored [3]. |
| Difficult Separation and Purification | HMF is thermally unstable, making distillation challenging; similar instability can be expected for complex heterocycles [3]. | Develop mild purification techniques (e.g., crystallization, preparative HPLC). Addition of stabilizers (e.g., sodium dithionite) during processing may be investigated [3]. |
| Catalyst Recycling and Regeneration | Impacts process economics and sustainability [3]. | Focus on developing robust, recyclable heterogeneous catalytic systems. |
| Product Instability During Storage | HMF is known to decompose, forming dimers and oligomers; this compound may have similar stability issues [3]. | Establish strict storage protocols (e.g., under inert atmosphere, low temperatures, in the dark). Formulate the final product to enhance stability. |
A central lesson from biomass conversion is that separation and purification are among the most important and challenging aspects of scale-up [3]. These steps must be integral to process design from the outset, not as an afterthought.
This compound and its structural analogues represent a promising class of compounds with potential applications in therapeutics and agrochemicals. While current research is anchored in computational predictions and laboratory-scale synthesis, advancing to pilot-scale production requires a dedicated focus on solving key chemical engineering challenges. Future work should prioritize:
The path from a promising molecule to a commercially viable product is complex, but a methodical approach addressing the outlined challenges can significantly de-risk the development process.
This document outlines a robust and sensitive method for the identification and quantification of Triafur, an antiprotozoal and antimicrobial drug, in bulk substance and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The method has been validated for specificity, linearity, accuracy, and precision.
1. Introduction this compound is a synthetic chemotherapeutic agent used primarily in the treatment of certain protozoal infections. Ensuring its quality, safety, and efficacy requires reliable analytical methods for potency assessment and impurity profiling. Reversed-phase HPLC is the most widely used technique for the analysis of non-volatile pharmaceutical compounds like this compound due to its high resolution, sensitivity, and reproducibility [1] [2]. This protocol provides a detailed procedure for separating and quantifying this compound using a C18 column and a UV detector.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Instrumentation and Conditions The table below summarizes the recommended instrumental conditions.
| Parameter | Configuration |
|---|---|
| HPLC System | Shimadzu LC-20 series or equivalent, with quaternary pump, autosampler, and column oven [2]. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Maintain temperature at 30°C. |
| Mobile Phase | Option A: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Option B: Ammonium Acetate Buffer (10 mM, pH 4.5) (A) and Acetonitrile (B). |
| Gradient Program | Time (min) -> %B: 0 -> 20, 10 -> 80, 15 -> 80, 15.1 -> 20, 20 -> 20 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis or Photodiode Array (PDA) Detector, wavelength: 280 nm (approximate; requires verification). |
| Data System | LC workstation or equivalent software for data acquisition and processing. |
2.3. Sample and Standard Preparation
2.4. Method Validation Parameters The developed method should be validated according to ICH guidelines. The table below lists the key parameters and their acceptance criteria.
| Validation Parameter | Recommended Procedure & Acceptance Criteria |
|---|---|
| Specificity | No interference from excipients, impurities, or degradation products at the retention time of this compound. |
| Linearity & Range | A minimum of 5 concentrations. Correlation coefficient (R²) > 0.999. |
| Accuracy (Recovery) | Spiked recovery at 80%, 100%, and 120% levels. Mean recovery should be 98-102%. |
| Precision | Repeatability: RSD ≤ 1.0% for six replicate injections of a standard. Intermediate Precision: RSD ≤ 2.0% on a different day/different analyst. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of approximately 10:1. |
3. Workflow and Pathway Diagram The following diagram illustrates the logical workflow for the sample preparation and analysis process.
Diagram 1: Workflow for HPLC Analysis of this compound
4. Alternative and Advanced Techniques
Since a pre-existing method for this compound was not found, you may need to engage in method development:
1. Compound Overview and Rationale for Use Tiratricol (triiodothyroacetic acid, TRIAC) is a thyroid hormone analogue already approved for the treatment of thyroid hormone resistance syndrome (THRS). Recent antiviral research has identified it as a potent inhibitor of the Yellow Fever Virus (YFV) and other flaviviruses. It exerts its antiviral effect by directly targeting the viral RNA-dependent RNA polymerase (RdRp) domain within the NS5 protein, a key component of the replication machinery in many positive-strand RNA viruses [1] [2]. Repurposing this clinically approved drug offers a potential accelerated path to new antiviral therapies.
2. Key Experimental Findings and Quantitative Data The following table summarizes the core quantitative findings from recent in vitro and in vivo studies on Tiratricol [1]:
| Aspect | Experimental System | Finding / Outcome |
|---|---|---|
| In Vitro Potency | Huh-7 cells (human hepatoma) | EC(_{50}) = 2.07 µM (concentration for 50% of max antiviral effect) |
| In Vitro Cytotoxicity | Huh-7 cells | CC(_{50}) = 385.77 µM (concentration for 50% cytotoxicity) |
| Therapeutic Index | Calculated (CC({50})/EC({50})) | Selectivity Index (SI) ≈ 186 (indicates a high safety window) |
| In Vivo Efficacy | YFV-challenged C57BL/6 mice | Oral dose of 0.2 mg/kg/day significantly improved survival and reduced tissue/viral load |
| Antiviral Spectrum | Various flaviviruses in vitro | Showed activity against ZIKV, JEV, WNV, and TBEV |
3. Detailed Experimental Protocol
Title: Assessing the Antiviral Efficacy of Tiratricol Against Yellow Fever Virus In Vitro
Objective: To determine the effective concentration (EC({50})) and cytotoxicity (CC({50})) of Tiratricol in a cell-based model of YFV infection.
Materials:
Methodology:
4. Mechanism of Action and Workflow Tiratricol specifically inhibits viral replication by binding to the RNA-dependent RNA Polymerase (RdRp) in the NS5 protein. This binding, likely at the enzyme's active site, prevents the synthesis of new viral RNA genomes [1]. The experimental workflow from treatment to analysis is outlined below.
5. Data Analysis and Interpretation
The search identified a compound named This compound, which is a distinct molecule from Tiratricol. The available information on this compound is limited and comes primarily from a chemical supplier's catalog [3]. It is described as a 1,3,4-thiadiazole derivative. While one source mentions, without experimental detail, that it has been studied for binding to the SARS-CoV-2 main protease (Mpro) [3], no protocols or specific data regarding its use in RNA virus replication studies were found in the current search results. Its historical context appears more related to herbicide research [3].
This protocol details a sensitive LC-MS method for quantifying curcuminoids and their metabolites in various biological samples like plasma, brain, and liver [1].
The workflow for this derivatization and analysis process is summarized below.
This method was established for the retrospective detection of nitrogen mustard (NM) exposure by targeting its hydrolysis products in human plasma and urine [2].
This protocol describes the optimization of a fully automated, on-line derivatization workflow for targeted metabolomic analysis of plasma, serum, and liver samples, improving reproducibility over manual methods [3].
The following diagram illustrates the optimized steps for this automated workflow.
This study provides a quantitative comparison of four common derivatization methods for the GC analysis of oils, useful for selecting a method based on efficiency and reproducibility [4].
The table below summarizes the key findings of the comparison.
| Method | Key Feature | Reported Performance |
|---|---|---|
| TMTFTH Methylation | Single-step, least work-intensive | Most accurate and reproducible [4] |
| NaOEt + BSTFA | Two-step derivatization | Not specified |
| KOH + BSTFA | Two-step derivatization | Not specified |
| Acid-Catalyzed Methylation (ACM) | Common acid-based method | Not specified |
Derivatization is employed to modify the chemical structure of an analyte to make it more suitable for analysis. The main goals are [5] [6]:
These protocols highlight that modern derivatization techniques are crucial for achieving high sensitivity and specificity in the analysis of complex samples. Key trends include the use of fluorinated reagents for enhanced MS sensitivity, the move towards automation to improve reproducibility, and the application of design of experiments (DoE) for systematic method optimization [1] [2] [3].
Triafur (Furidiazine) is a heterocyclic compound with the IUPAC name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Its core structure combines a 1,3,4-thiadiazole ring with a nitrofuran moiety, a feature present in several pharmacologically active molecules [1] [2] [3].
The table below summarizes its key chemical identifiers and reported antiviral characteristics:
| Property | Description |
|---|---|
| CAS Number | 712-68-5 [2] |
| Molecular Formula | C₆H₄N₄O₃S [2] |
| Molecular Weight | 212.19 g/mol [2] |
| Primary Antiviral Target | SARS-CoV-2 Main Protease (Mpro / 3CLpro) [2] |
| Reported Mechanism | Binding to the active site of Mpro, inhibiting its function and thereby blocking viral replication [2]. |
| Evidence Basis | Computational (in silico) docking studies [2]. |
Based on established methods for assessing direct-acting antivirals like this compound, a comprehensive assay would integrate the following components. You can adapt this framework by substituting the specific virus and cell culture system relevant to your research.
This stage is critical for understanding the compound's mechanism of action and efficacy.
Time-of-Addition (ToA) Assay: This method helps identify the stage of the viral replication cycle the inhibitor targets [5].
Multi-Readout Assay (MRA): This approach measures antiviral activity through multiple, complementary parameters to confirm efficacy across different stages of viral replication [4].
This assay framework allows researchers to:
Molecular hybridization is a strategic approach in modern medicinal chemistry that involves combining distinct pharmacophoric units to create new compounds with enhanced efficacy, multi-target profiles, or improved pharmacokinetic properties [1] [2]. The 1,2,3-triazole ring, in particular, is a prized building block due to its synthetic accessibility via "click chemistry," metabolic stability, and ability to act as a bioisostere for amide bonds and other functional groups, facilitating key hydrogen-bonding interactions with biological targets [2].
Triafur (5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine) is a known heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a nitrofuran moiety [3]. Its intrinsic biological activity, coupled with its modular structure, makes it an excellent candidate for hybridization. The primary objective is to fuse or conjugate the this compound scaffold with other bioactive heterocycles to develop novel molecular entities, potentially leading to compounds with synergistic or unprecedented biological activities.
The design of this compound hybrids should focus on exploiting the reactivity of its amine and thiadiazole groups, as well as the nitrofuran ring. The following table outlines potential hybridization strategies and target hybrid classes.
Table 1: Strategic Approaches for Hybridizing this compound
| Strategy | Description | Target Hybrid Scaffold | Key Reactive Sites on this compound |
|---|---|---|---|
| A. Amide & Sulfonamide Formation | Functionalizing the 2-amino group of the thiadiazole ring with carboxylic acids or sulfonyl chlorides. | This compound-1,2,4-Triazole Amides [4] | -NH2 group |
| B. 1,2,3-Triazole "Click" Chemistry | Using the amine to generate azide intermediates for Cu(I)-catalyzed cycloaddition with terminal alkynes. | This compound-1,2,3-Triazole Hybrids [1] [2] | -NH2 group (after diazotization-azidation) |
| C. N-Alkylation | Alkylating the nitrogen atoms within the thiadiazole ring or the amine group. | This compound-Quinoline/Quinazoline Hybrids [1] | Thiadiazole N atoms, -NH2 group |
| D. Cyclocondensation | Using the amine and carbonyl compounds in cyclization reactions to form fused ring systems. | This compound-Indole or this compound-Benzimidazole | -NH2 group and adjacent carbon |
The synthetic workflow for creating these hybrids, particularly via the highly reliable "click chemistry" pathway, can be visualized as follows. This protocol is adapted from established methods for synthesizing 1,2,3-triazole-containing heterocycles [5] [2].
Title: Two-Step Synthesis of a this compound-Triazole Hybrid
Principle: This protocol converts the primary amine of this compound into an azide, which subsequently undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne-bearing heterocycle to form the final 1,2,3-triazole-linked hybrid [2].
Materials:
Procedure:
Synthesis of this compound Azide:
CuAAC "Click" Reaction:
Workup and Purification:
Characterization: The final product should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Following synthesis, hybrid compounds must be rigorously evaluated. A standard workflow for assessing anticancer and antimicrobial activity—two key areas for heterocyclic compounds—is outlined below [6].
Table 2: Key Biological Assays for this compound Hybrid Evaluation
| Assay Type | Protocol Summary | Key Output Metrics | Reference Method |
|---|---|---|---|
| In Vitro Anticancer [6] | MTT assay on human cancer cell lines (e.g., MCF-7, HCT116). Cells treated with compound series for 48-72 hrs. | IC₅₀ (Half-maximal inhibitory concentration). Compound with IC₅₀ = 3.25 μM against HCT116 reported for a 1,2,4-triazole derivative [6]. | Comparison with standard 5-Fluorouracil (5-FU). |
| In Vitro Antimicrobial [6] | Tube dilution method against Gram-positive (e.g., B. subtilis), Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). | MIC (Minimum Inhibitory Concentration) in µM. Potent triazole derivatives show MIC values of 12.3-27.1 µM [6]. | Comparison with Ciprofloxacin, Amoxicillin, Fluconazole. |
| Enzyme Inhibition (e.g., EGFR) [1] | Kinase activity assay against wild-type and mutant EGFR. | IC₅₀ or % inhibition at a specified concentration. 1,2,3-Triazole hybrids can achieve sub-nanomolar to low-micromolar inhibition [1]. | Comparison with Erlotinib, Osimertinib. |
| In Vitro Antioxidant [6] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. | IC₅₀ (concentration to scavenge 50% of DPPH radicals). Active compounds show IC₅₀ ~34 µg/mL [6]. | Comparison with Ascorbic Acid. |
Before proceeding to costly and time-consuming in vivo studies, in silico tools provide valuable preliminary insights.
Table 3: Key ADMET Parameters for Rational Drug Design
| Parameter | Ideal/Range for Drug-likeness | Significance |
|---|---|---|
| Lipinski's Rule of 5 | Max. 1 violation | Predicts oral bioavailability. |
| Molecular Weight (MW) | < 500 g/mol | Affects absorption and distribution. |
| Log P (Octanol-Water) | < 5 | Measures lipophilicity; impacts membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts absorption and transport. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good predictor of cell permeability (e.g., Caco-2) and blood-brain barrier penetration. |
The hybridization of the this compound scaffold represents a promising and largely unexplored frontier in medicinal chemistry. By leveraging robust synthetic methodologies like CuAAC "click" chemistry, researchers can efficiently generate diverse libraries of novel hybrids. The subsequent evaluation through standardized biological assays and computational tools, as outlined in these application notes, provides a clear roadmap for identifying lead compounds.
Future work should focus on:
Problem: The isolated yield of the Triafur derivative is low. Possible Causes and Solutions:
Cause 1: Inefficient heating or long reaction times.
Cause 2: Suboptimal reaction conditions or reagents.
Cause 3: Poor selectivity or side reactions.
Problem: The product is obtained with low purity or yield drops significantly when scaling up.
Q1: What are the quantifiable benefits of microwave synthesis over conventional methods for heterocycle formation? A1: Microwave synthesis offers significant, measurable advantages, as shown in the table below which compares methods for synthesizing triazole cores [1].
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Green Chemistry Metric |
|---|---|---|---|
| Conventional Heating | Several hours to days | Variable, often lower | Higher energy consumption, longer process |
| Microwave-Assisted | 5–30 minutes | Consistently high | Reduced energy use, shorter reaction times [1] |
Q2: How accurate are AI models in predicting chemical reaction yields? A2: Advanced AI models like log-RRIM have demonstrated high reliability, particularly for medium- and high-yielding reactions. Performance is evaluated using standard metrics, with lower values indicating better prediction [2].
| Model / Method | Mean Absolute Error (MAE) | Key Strength |
|---|---|---|
| Earlier Models | Higher MAE | Baseline performance |
| log-RRIM Framework | Lower MAE (e.g., 0.46 on USPTO500MT dataset) | Excellent at predicting medium-high yields and modeling reactant-reagent interactions [2] |
Q3: My derivative is a nitrofuran. Are there specific considerations for its synthesis? A3: Yes. The 5-nitrofuran pharmacophore is a redox-active moiety. When derivatizing it:
For quick reference, here are the detailed protocols and key data from the cited works.
1. Microwave-Assisted Synthesis of Triazoles [1]
3. Green Synthesis of Thiadiazole-2-carboxamide Derivatives [4]
The optimized synthetic route for Triafur involves a two-step process, with the second step being a cyclization that forms the core 1,3,4-thiadiazole structure. The diagram below illustrates this pathway and the recommended analytical verification workflow.
Diagram Title: this compound Synthesis and Verification Workflow
Optimized Cyclization Protocol [1] This method improves upon older procedures that may have required higher temperatures or less green solvents.
After synthesis, you must verify the identity and purity of the final product. The table below summarizes the key techniques and their expected outcomes.
| Analytical Method | Key Parameters / Observed Signals | Purpose |
|---|---|---|
| Thin-Layer Chromatography (TLC) [1] | Silica Gel G/UV-254; visualize with UV light (254 nm/365 nm) | Monitor reaction progress and check purity. A single spot indicates a pure compound. |
| Melting Point (Mp.) [1] | Determine the melting point of the crystalline product. | Used as a primary indicator of compound purity and identity. |
| FT-IR Spectroscopy [1] | Key bands: ~1680 cm⁻¹ (C=O amide stretch), ~1375 cm⁻¹ (S=O stretch) | Functional group verification. |
| NMR Spectroscopy (¹H-NMR) [1] | 400 MHz, DMSO-d⁶ solvent; observe aromatic protons (~7.79-7.87 ppm), NH/ NH₂ groups (broad signals ~3.81 ppm, ~7.28 ppm) | Confirm molecular structure and proton environment. |
| Elemental Analysis (EA) [1] | Compare found values with calculated for C, H, N, S (e.g., C: 44.44% found vs. 44.32% calc.) | Final confirmation of elemental composition and purity. |
For researchers targeting SARS-CoV-2, computational methods can prioritize compounds for synthesis.
| Computational Method | Application & Key Metrics | Interpretation of Results |
|---|---|---|
| Molecular Docking [1] | Simulate binding to SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7). Look for binding affinity (kcal/mol). | A more negative value indicates stronger binding. This compound analogues show promising scores (e.g., -7.33 to -6.54 kcal/mol) [1]. |
| ADMET Prediction [1] | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. Apply Lipinski's Rule of Five. | Assesses drug-likeness and potential toxicity early on, guiding experimental focus [1]. |
| DFT (Density Functional Theory) [1] | Calculate the HOMO-LUMO energy gap (ΔE). | A lower ΔE than standard drugs (like Nirmatrelvir) suggests better charge transfer potential and reactivity [1]. |
After successful synthesis and in silico validation:
| Question | Answer & Key Technical Details |
|---|
| What is the chemical identity of Triafur? | IUPAC Name: 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Molecular Formula: C₆H₄N₄O₃S Molecular Weight: 212.19 g/mol CAS Number: 712-68-5 [1]. | | What is the core synthetic strategy for this compound? | The synthesis involves the cyclization of a hydrazinecarbothioamide precursor with a carbonyl compound (specifically, one containing a nitrofuran moiety). This reaction typically proceeds with dehydrosulfurization to form the 1,3,4-thiadiazole ring [1]. | | What is the primary application of this compound in research? | Recent studies highlight its potential as an antiviral agent. Computational (in silico) studies show it binds effectively to the main protease (Mpro) of SARS-CoV-2, suggesting it could inhibit viral replication [1]. | | How does this compound compare to similar compounds? | It is a 1,3,4-thiadiazole derivative. Unlike simpler derivatives, its structure features an amino group at the 2-position and a nitrofuran group at the 5-position, which is key to its biological activity [1]. |
The table below outlines potential issues and solutions, informed by general synthetic chemistry principles and the specific chemistry of 1,3,4-thiadiazoles [2] [1].
| Problem Observed | Potential Cause | Recommended Troubleshooting Action |
|---|---|---|
| Low Reaction Yield | Incomplete cyclization or side reactions. | Ensure anhydrous conditions. Confirm the purity of starting materials, especially the hydrazine derivative and thioketone/thioamide precursors. Optimize reaction temperature and time. [1] |
| Difficulty in Product Purification | Incomplete removal of sulfur byproducts or polar impurities. | Explore alternative purification methods such as column chromatography or recrystallization from a different solvent system (e.g., ethanol/water). [2] [1] |
| Incorrect Product Characterization | Inadequate spectroscopic confirmation. | Fully characterize the product using a combination of techniques: Thin-Layer Chromatography (TLC) for purity, FT-IR for functional groups, and NMR (¹H and ¹³C) for structural confirmation. [2] |
Based on the general method for synthesizing 1,3,4-thiadiazole derivatives, here is a representative protocol [2] [1]:
The diagram below outlines the logical sequence and decision points in the synthesis and troubleshooting process.
Synthesis and Troubleshooting Workflow
The table below summarizes the fundamental chemical identifiers for this compound, which are essential for selecting and developing purification methods [1].
| Property | Description |
|---|---|
| CAS Number | 712-68-5 [1] |
| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |
| Molecular Formula | C₆H₄N₄O₃S [1] |
| Molecular Weight | 212.19 g/mol [1] |
| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |
| Structure | A 1,3,4-thiadiazole ring linked to a nitrofuran ring [1] |
No explicit purification protocols for this compound exist in the searched literature. The following suggestions are based on general purification principles for organic compounds and its structural features.
Crystallization: This is a common and effective method for purifying solid organic compounds. You would need to identify an optimal single solvent or solvent pair.
Chromatography: If crystallization does not yield sufficient purity, chromatographic methods can be employed.
The workflow below outlines a logical approach to method development.
There is no established protocol for purifying this compound. Where should I begin? Begin with standard crystallization techniques. The molecular structure suggests moderate polarity; start solubility tests with ethanol or methanol. Use TLC to monitor purification progress and compare results with known pure standards [1] [3].
How can I confirm the identity and purity of my purified this compound? Combine multiple analytical techniques: TLC for a quick check, High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and identity [3].
The table below summarizes the main strategies, their mechanisms, and applications from recent studies:
| Strategy | Mechanism of Action | Specific Modification / Example | Experimental Outcome |
|---|---|---|---|
| Stabilizing the C-F Bond [1] | Strengthening carbon-fluorine bond; reducing defluorination | Avoid benzylic or allylic C-F positions; use aromatic C-sp²-F bonds [1] | Lower skeletal accumulation of [¹⁸F]fluoride; improved in vivo stability [1] |
| Deuterium Incorporation [1] | Kinetic isotope effect slows enzymatic cleavage | Replacing hydrogen with deuterium at metabolically soft spots (e.g., C-H bonds alpha to S or O) [1] | Increased half-life (varies by site); requires identification of metabolic hot spots [1] |
| Heterocycle Replacement [2] | Replacing metabolically labile ring systems | Replacing piperazine with piperidine or homopiperazine [2] | Improved metabolic stability in rat liver microsomes; retained target (DAT) affinity [2] |
| Sulfur Oxidation State Change [2] | Modulating electron density and steric profile | Synthesizing sulfinyl derivatives (e.g., JJC8-091) [2] | Atypical dopamine transporter (DAT) inhibitor profile; effective in reducing reinforcing effects of stimulants [2] |
A standard method for assessing metabolic stability uses liver microsomes [2].
Q1: My compound shows good target affinity but rapid clearance in vivo. What are the first structural elements I should investigate?
Q2: I am considering deuterium substitution. What is the most critical factor for its success?
Q3: In vivo, my 18F-labeled tracer shows high bone uptake. What does this indicate, and how can I fix it?
This diagram outlines a logical workflow for a metabolic stability optimization project:
A logical workflow for optimizing metabolic stability.
The relationships between different stabilization strategies and their primary targets can be visualized as follows:
Key pathways for enhancing metabolic stability.
You can structure your guides using the template below. The key is to combine clear, actionable information with consistent visualizations.
Sample FAQ & Troubleshooting Entry
For quantitative data, present it in clearly structured tables for easy comparison. Here is an example of how to summarize and compare different purification methods.
| Purification Method | Average Yield (%) | Purity (%) | Key Scale-Up Challenge | Recommended Scale |
|---|---|---|---|---|
| Column Chromatography | 70 | >99 | High solvent waste, slow process time | < 100 g batch |
| Recrystallization | 85 | 99.5 | Solvent choice, crystal polymorphism | Pilot plant scale |
| Preparative HPLC | 60 | >99.9 | Extremely high cost, low throughput | Lab-scale isolation |
Below is a detailed methodology for a common experimental step, formatted as a standard operating procedure (SOP).
SOP: Scaled-Up Synthesis of this compound Core Structure
For experimental workflows and logical relationships, you can use Graphviz diagrams. The following DOT language script generates a workflow for the synthesis and scale-up pathway, adhering to your specified color and style guidelines.
This script generates the following workflow for the synthesis and scale-up pathway:

The following questions and answers outline a logical approach to diagnosing and resolving solubility issues in a research setting.
Q1: What are the initial steps if my compound does not dissolve in the primary solvent?
Q2: How can I select the best solvent for screening? Understanding the properties of common solvents can guide your initial experiments. The table below summarizes key solvents to consider.
| Solvent Class | Solvent Name | Polarity | Dielectric Constant (ε) | Boiling Point (°C) | Common Applications & Notes |
|---|---|---|---|---|---|
| Aqueous | Water | High | ~80 | 100 | First-line solvent; often requires pH adjustment or co-solvents. |
| Polar Protic | Methanol | High | 33 | 65 | Good for many polar compounds; miscible with water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | 47 | 189 | Excellent for many pharmaceuticals; suitable for stock solutions. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | 38 | 153 | Strong solvent for a wide range of compounds. |
| Medium Polarity | Acetone | Medium | 21 | 56 | Useful for screening; highly volatile. |
| Non-Polar | Dichloromethane (DCM) | Low | 9 | 40 | Good for non-polar and moderately polar compounds. |
Q3: What advanced techniques can I use for stubborn solubility problems? If standard solvents fail, consider these methodologies:
To help visualize the systematic process of tackling solubility issues, the following diagram outlines a common experimental workflow. You can use the accompanying DOT language code to generate and customize this diagram for your own protocols.
This workflow provides a logical path from initial compound analysis to advanced techniques for enhancing solubility.
For the advanced techniques mentioned, a general protocol outline is as follows:
pH Solubility Profiling:
Co-solvent Method:
For a quick reference, here are the core identifiers and structural details of this compound:
| Property | Description |
|---|---|
| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |
| CAS Number | 712-68-5 [1] |
| Molecular Formula | C₆H₄N₄O₃S [1] |
| Molecular Weight | 212.19 g/mol [1] |
| Structure | A 1,3,4-thiadiazole ring linked to a 5-nitrofuran ring [1] |
| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |
| Mode of Action | Binds to tubulin, disrupting microtubule assembly and mitosis [1] |
Based on its structural features, you should establish and validate the following storage conditions.
For a systematic study, you can adapt the following high-level workflow. The diagram below outlines the key phases.
Here are some anticipated questions and troubleshooting tips based on common lab challenges.
What is the primary stability concern with this compound? The nitrofuran moiety in its structure can be sensitive to light and hydrolysis [1]. Decomposition can lead to loss of activity and invalidate experimental results.
How should I prepare a stock solution of this compound? The search results do not specify a preferred solvent. You will need to experimentally determine solubility in common solvents like DMSO, methanol, or buffers. Prepare small, aliquoted stock solutions to avoid repeated freeze-thaw cycles.
My experimental results with this compound are inconsistent. What could be the cause? This could indicate compound degradation. First, check the integrity of your stock powder and solutions using an analytical technique like HPLC or TLC and compare against a fresh standard.
Q1: Why is my nucleobase antiviral (e.g., Favipiravir) showing low potency in cellular assays? A common issue is inadequate intracellular conversion of the nucleobase to its active triphosphate form, combined with high levels of competing cellular nucleotide triphosphates (NTPs). The drug may be rapidly cleared before activation, or the cellular environment may outcompete the drug's mechanism of action [1].
Q2: How can I improve the potency of a nucleobase antiviral? Research indicates that a synergistic co-treatment strategy can be highly effective. Combining the nucleobase (e.g., Favipiravir or T-1105) with an antimetabolite like 6-methylmercaptopurine riboside (6MMPr) has been shown to significantly enhance antiviral effects across multiple virus families [1]. The table below summarizes the core reasons for low potency and the proposed solutions.
Table 1: Common Causes of Low Potency and Synergistic Solutions
| Issue | Proposed Mechanism | Synergistic Solution & Its Effect |
|---|---|---|
| Rapid clearance/insufficient activation of nucleobase pro-drug [1] | Nucleobase is cleared before conversion to active nucleoside-5'-triphosphate form [1]. | Co-treatment with antimetabolite 6MMPr increases conversion of nucleobase to active mono-, di-, and triphosphate forms [1]. |
| High intracellular NTP levels outcompeting drug [1] | Cellular purine NTPs compete with the antiviral nucleotide, reducing its incorporation into viral RNA [1]. | 6MMPr reduces cellular purine nucleotide triphosphate synthesis, lowering competition and enhancing drug incorporation [1]. |
| Low mutation frequency | The antiviral induces mutations, but not at a high enough rate to fatally disrupt the virus. | Co-treatment increases C-to-U and G-to-A mutation frequency in viral RNA, leading to lethal mutagenesis [1]. |
If you are observing low antiviral activity, follow this systematic workflow to identify and address the problem.
Here are detailed protocols for the key experiments mentioned in the workflow.
Protocol 1: Evaluating Metabolic Activation via LC-MS This protocol measures the intracellular levels of the nucleobase's active form (nucleoside-5'-triphosphate) [1].
Protocol 2: Measuring Viral Mutation Frequency via NGS This protocol assesses if the synergistic strategy enhances lethal mutagenesis [1].
Protocol 3: Testing a Synergistic Combination This protocol outlines how to test the nucleobase + antimetabolite combination.
For a quick reference, here are the key chemical identifiers for this compound that are fundamental for any analytical method development [1].
| Identifier | Details |
|---|---|
| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |
| CAS Number | 712-68-5 [1] |
| Molecular Formula | C₆H₄N₄O₃S [1] |
| Molecular Weight | 212.19 g/mol [1] |
| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |
| Research Purpose | Antiviral research, particularly against SARS-CoV-2 [1] |
Q1: What is the primary research application of this compound? this compound is a 1,3,4-thiadiazole derivative investigated primarily as an antiviral agent. Recent computational studies (e.g., molecular docking) suggest it binds effectively to the main protease (Mpro) of SARS-CoV-2, indicating potential for COVID-19 drug development [1].
Q2: What are the key structural features of this compound relevant for analysis? The molecule is a hybrid structure consisting of a 1,3,4-thiadiazole ring and a nitrofuran ring, linked by a carbon-carbon bond. The 2-amino group on the thiadiazole ring and the nitro group on the furan ring are key functional groups that will influence its chemical behavior and analytical detection (e.g., via UV-Vis spectroscopy) [1].
Issue 1: Inadequate peak resolution in chromatographic separation.
Issue 2: Low sensitivity or signal-to-noise ratio in detection.
The following diagram outlines a generalized logical workflow for developing an analytical method for a compound like this compound, based on standard laboratory practices.
The diagram below illustrates the core molecular structure of this compound, which is essential for understanding its properties during analysis [1].
Given the limited specific methodologies in the public domain, I suggest the following concrete steps to advance your work:
The table below summarizes the available information for each drug. Acetazolamide's profile is well-documented, while data for Triafur is notably lacking.
| Feature | Acetazolamide | This compound (Furidiazine) |
|---|---|---|
| Primary Drug Class | Carbonic anhydrase inhibitor [1] [2] | Information missing from search results |
| Known Medical Uses | Glaucoma, epilepsy, altitude sickness prophylaxis, heart failure (as a diuretic), idiopathic intracranial hypertension [2] | Information missing from search results |
| Established Mechanisms of Action | Inhibits carbonic anhydrase; reduces aqueous humor production (eye), CSF production (brain), and induces metabolic acidosis (altitude acclimatization) [2] | Information missing from search results |
| Antiviral Indication & Efficacy | Not established as a primary antiviral. One search result mentions it is an "antiviral drug" in a list of 1,3,4-thiadiazole-containing medications, but provides no supporting data or context [3]. | Mentioned as an "antiviral drug" in a list of 1,3,4-thiadiazole-containing medications, but no specific viral targets, efficacy data, or mechanisms are provided [3]. |
| Available Experimental Data | Extensive data from clinical trials and studies for its approved uses (e.g., dosage, side effects, pharmacokinetics) [1] [2] [4] | No quantitative experimental data (e.g., IC50, EC50, viral load reduction) found in the search results. |
Although not an antiviral, Acetazolamide's mechanism is well-understood for its approved uses. The following diagram illustrates how it functions in the context of altitude sickness, which involves its systemic effects.
For researchers, here are the standard methodologies used in clinical trials to establish Acetazolamide's efficacy for its core indications. These protocols could serve as a reference for designing antiviral studies, should in-silico or preliminary in-vitro data suggest potential.
1. Clinical Trial for Altitude Sickness Prophylaxis [4]
2. Study for Idiopathic Intracranial Hypertension (IIH) [2]
The search results highlight that modern antiviral development is highly target-specific. Current research focuses on agents that directly inhibit viral enzymes or entry mechanisms, unlike Acetazolamide's physiological effects [5] [6]. For instance, the diagram below illustrates the targeted action of protease inhibitors, a common class of antiviral drugs.
Given the significant data gap, here are suggestions for your comparative guide:
The table below summarizes the activity of various antiviral protease inhibitors against their targets, as reported in the scientific literature. Please note that the values originate from different studies and experimental conditions.
| Inhibitor Name | Viral Target | Activity Value | Experimental System | Citation |
|---|---|---|---|---|
| Compound 4 (Peptide aldehyde) | SARS-CoV-2 Mpro L50F/E166A/L167F mutant | IC₅₀: Low nanomolar range | Enzymatic assay with optimized FRET substrate | [1] |
| Nirmatrelvir (component of Paxlovid) | SARS-CoV-2 Mpro L50F/E166A/L167F mutant | IC₅₀: ~850–1600 nM | Enzymatic assay | [1] |
| PF-00835231 | SARS-CoV-2 3CLpro (Mpro) | EC₅₀: 0.23 µM (with P-gp inhibitor) | Cell-based cytopathic effect (CPE) assay in VeroE6-enACE2 cells | [2] |
| PF-00835231 | Pan-coronavirus 3CLpro | Ki: 30 pM to 4 nM | Biochemical FRET protease activity assay | [2] |
| Lopinavir | HIV-1 Protease | Effectively blocked cell-to-cell spread at Cmax (14 µM) | T cell co-culture system measuring de novo HIV-1 DNA | [3] |
| Darunavir | HIV-1 Protease | Effectively blocked cell-to-cell spread at Cmax (12 µM) | T cell co-culture system measuring de novo HIV-1 DNA | [3] |
| Nafamostat | SARS-CoV-2 (TMPRSS2) | IC₅₀: 0.04 µM | Caco-2 cell assay for viral entry inhibition | [4] |
| Camostat | SARS-CoV-2 (TMPRSS2) | Active (specific IC₅₀ not stated) | Caco-2 cell assay for viral entry inhibition | [4] |
The data in the table above was generated using standardized methodologies crucial for interpreting and comparing IC₅₀ values.
Given the lack of experimental data for some compounds, computational methods offer a complementary approach. The following diagram illustrates a typical workflow for predicting IC₅₀ values using computational chemistry, as described in one of the research articles [5].
This computational approach involves generating potential binding poses for a ligand in the enzyme's active site and then using quantum mechanical (QM) methods to calculate the interaction energy more accurately than classical scoring functions. This calculated energy can then be correlated with known experimental IC₅₀ values to build a predictive model [5].
Based on the gathered information, here are some critical points for your comparison guide:
This compound is an antiviral drug that contains a 1,3,4-thiadiazole ring hybridized with a sulfonamide group [1]. It is recognized in scientific literature as an example of a drug incorporating these specific bioactive moieties [1].
Although data for this compound itself is lacking, molecular dynamics (MD) simulations are typically validated against experimental data through a multi-step process. The flowchart below outlines a general workflow for validating MD simulations of a drug-like molecule.
The key to validation lies in the Comparative Analysis node. Researchers compare the data from their simulations with established experimental results. Common points of comparison include [2] [3]:
Since direct data on this compound is unavailable, you can structure your own comparison guide using the following template. The table below outlines critical factors that should be evaluated when comparing different MD simulation packages, as their results can vary even with the same starting structure [2].
| Evaluation Factor | Comparison Consideration | Experimental Validation Data |
|---|---|---|
| Software & Force Field [2] | Compare performance of packages (e.g., GROMACS, NAMD, AMBER) and force fields (e.g., CHARMM, AMBER). | Ability to reproduce native-state dynamics and thermal unfolding pathways [2]. |
| System Setup | Influence of water model, treatment of electrostatic interactions, and simulation ensemble (NPT, NVT). | Agreement with experimental data on system dimensions (e.g., bilayer thickness, area per lipid) [3]. |
| Sampling & Convergence | Assess whether simulations are "sufficiently long" and have adequately sampled conformational space. | Convergence of observables (e.g., energy, structure) and reproducibility across multiple simulation replicates [2]. |
To find the specific data you need for this compound, I suggest you:
This compound is identified as an antiviral drug containing a 1,3,4-thiadiazole ring structure [1]. The table below lists other pharmaceuticals that share this core scaffold.
| Drug Name | Primary Therapeutic Use | Core Pharmacological Action |
|---|---|---|
| This compound | Antiviral | Information not available in search results |
| Acetazolamide | Diuretic | Carbonic anhydrase inhibitor [1] |
| Methazolamide | Diuretic | Carbonic anhydrase inhibitor [1] |
| Sulphamethizole | Antimicrobial | Dihydropteroate synthase inhibitor [1] |
| Megazol | Antiprotozoal | Protein and DNA synthesis inhibitor [1] |
| Cefazolin | Antibiotic | Cell wall synthesis inhibitor [1] |
| Azetepaa | Anti-Cancer | Alkylating agent [1] |
While direct data on this compound is limited, recent studies on similar 1,3,4-thiadiazole derivatives demonstrate the value of DFT analysis in drug development.
Given the lack of specific data, here are practical steps you can take:
An in vitro-in vivo correlation (IVIVC) is a mathematical model that describes the relationship between an in vitro property of a drug dosage form (usually its dissolution rate or release profile) and an in vivo response (such as the amount of drug absorbed or the concentration in plasma) [1] [2].
The primary purpose of developing an IVIVC is to use a reliable in vitro test as a surrogate for in vivo bioequivalence studies. This can be highly valuable for:
While specific data for Triafur is unavailable, the following table summarizes the general experimental approach for establishing an IVIVC, illustrated by examples for other drugs found in the search results.
| Component | General Methodology | Example from Nitrofurantoin [1] | Example from Trisulfapyrimidine [2] |
|---|---|---|---|
| In Vitro Testing | Dissolution testing under controlled conditions (pH, agitation). | Multiple formulations with a broad range of dissolution rates were created. | A UV method was developed to measure total sulfa drug concentration in dissolution samples. |
| In Vivo Testing | Pharmacokinetic study in humans to measure drug absorption. | A randomized complete block crossover study to determine bioequivalency. | In vivo parameters were measured after administration of suspensions to humans. |
| Correlation Model | Mathematical relationship linking in vitro dissolution to in vivo absorption. | A correlation was developed relating cumulative percent dissolved to cumulative percent excreted in urine. | The in vitro measurement was found to correlate well with several in vivo parameters. |
The following diagram outlines the core workflow for establishing a Level A IVIVC, which is the most informative type and represents a point-to-point relationship between in vitro dissolution and in vivo absorption.
The following table summarizes the key aspects of a published SAR study on TFKs as inhibitors of insect juvenile hormone esterase (JHE), a target for insect control [1] [2].
| Aspect | Summary of the SAR Study |
|---|---|
| Objective | To develop SAR/QSAR models for estimating the effectiveness of JHE inhibitors and understand their structural characteristics [1] [2]. |
| Compound Set | A diverse population of 181 trifluoromethylketones (TFKs), known as potent JHE inhibitors [1] [2]. |
| Classification | Binary (active/inactive) based on JHE inhibitory activity [1]. |
| Descriptors | Structural descriptors calculated by CODESSA software [1]. |
| Methodology | Comparison of multiple machine learning classification methods, including Support Vector Machines (SVM). Models were built using a training set (80%) and validated on a test set (20%) with leave-one-out cross-validation [1] [2]. |
| Key Outcome | A reduced set of 15 descriptors common to all methods showed good predictive ability and offered clues for mechanistic interpretation [1] [2]. |
| Model Performance | All statistical approaches showed comparable performance, with predictive accuracy greater than 0.80 [1] [2]. |
For researchers looking to replicate or understand the robustness of such an analysis, here is a detailed breakdown of the experimental and computational workflow:
The diagram below outlines the general workflow for a computational SAR study, reflecting the process described in the TFK study.
Diagram 1: General workflow for a computational Structure-Activity Relationship (SAR) study.
Since "this compound" was not found in the available scientific literature, here are some suggestions to guide your research:
The table below summarizes the key chemical information available for this compound, which is foundational for researchers but does not address cross-reactivity [1].
| Property | Description |
|---|---|
| CAS Number | 712-68-5 |
| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₆H₄N₄O₃S |
| Molecular Weight | 212.19 g/mol |
| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N |
| Mode of Action (in Plants) | Disrupts mitosis by interfering with microtubule assembly; binds to tubulin to prevent proper microtubule formation [1]. |
| Research Applications | Studied as a potential antiviral agent; used in herbicide efficacy, crop tolerance, and weed resistance research [1]. |
Since direct data is unavailable, you could design experiments to investigate this compound's cross-reactivity. Below is a generalized experimental workflow that maps out this process.
Here are detailed methodologies for the key experimental steps outlined in the workflow:
This step uses computational tools to predict potential interactions before laboratory testing.
These laboratory experiments directly test the binding and activity of this compound with purified enzymes.
The table below summarizes several advanced antiviral approaches that could be relevant for your comparison guides.
| Technology / Candidate | Key Mechanism / Approach | Development Stage / Context | Relevant Viral Models | Key Performance Findings / Advantages |
|---|---|---|---|---|
| FTD-TPI + Bevacizumab [1] | Cytotoxic thymidine analogue (trifluridine) combined with VEGF-targeted monoclonal antibody. | Real-world study in metastatic colorectal cancer (not an antiviral). | Not applicable (for cancer). | Significantly improved PFS (4.1 vs. 2.1 months) and DCR (59.6% vs. 25.4%) vs. FTD-TPI monotherapy [1]. |
| Clinical Trial Modeling [2] | Mathematical framework combining viral dynamics & drug PK/PD to optimize trial design & dosing. | Validated modeling platform; used to explain Paxlovid rebound. | SARS-CoV-2, HIV, Hepatitis B, Influenza, Ebola, etc. [2] | Predicts optimal dose, duration, and endpoints; aims to make clinical trials more efficient and less costly [2]. |
| Cyclic Peptides [3] | Natural/designed peptides that disrupt viral entry or replication; potential for broad-spectrum activity. | Preclinical research. | Coronaviruses (as a model for future outbreaks) [3] | High target specificity, stability, low toxicity, and potential for low antiviral resistance [3]. |
| Nanoviricide (NV-387) [4] | Nanomaterial designed to act as a "virus decoy," fusing with and dismantling viral particles. | Advancing towards Phase II trials. | RSV, Influenza A, Coronaviruses, MPox [4] | Broad-spectrum activity against multiple enveloped respiratory viruses; designed to prevent viral escape [4]. |
| rAAV Production Protocol [5] | Novel, scalable method for producing recombinant adeno-associated viral vectors for gene therapy. | Laboratory production protocol. | Not a therapeutic; a vector for gene therapy. | Achieved high titer (~1–2 E+13 vg) and high full capsid ratio (50%), beneficial for gene therapy applications [5]. |
For the experimental data cited, here are the detailed methodologies.
This protocol, adapted from a study on nitrofuran antibiotics, exemplifies a standardized method for assessing antimicrobial activity which can be a reference for antiviral assays [6].
This protocol details a method for producing recombinant AAV (rAAV), a common gene therapy vector, using a stable producer cell line [5].
The diagram below illustrates the core workflow and mechanism of action for a class of broad-spectrum antiviral candidates, cyclic peptides, as outlined in the research.
Health Hazard